molecular formula C9H9N B146758 2,6-Dimethylbenzonitrile CAS No. 6575-13-9

2,6-Dimethylbenzonitrile

Cat. No. B146758
CAS RN: 6575-13-9
M. Wt: 131.17 g/mol
InChI Key: QSACPWSIIRFHHR-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzonitrile is a chemical compound that is a derivative of benzonitrile with two methyl groups substituted at the 2nd and 6th positions of the benzene ring. Although the provided papers do not directly discuss 2,6-Dimethylbenzonitrile, they do provide insights into the synthesis, structure, and reactivity of closely related compounds, which can be informative for understanding the properties and chemistry of 2,6-Dimethylbenzonitrile.

Synthesis Analysis

The synthesis of compounds related to 2,6-Dimethylbenzonitrile often involves multicomponent reactions and can be facilitated by microwave irradiation, as seen in the synthesis of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile . This method is solvent-free and does not require a catalyst, which could potentially be adapted for the synthesis of 2,6-Dimethylbenzonitrile.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-Dimethylbenzonitrile, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, reveals that the methyl and cyano groups can be nearly coplanar with the benzene ring, which may also be the case for 2,6-Dimethylbenzonitrile . The presence of substituents can influence the overall geometry and dihedral angles between rings, affecting the compound's physical properties and reactivity.

Chemical Reactions Analysis

Reactions involving substituted benzonitriles, such as the reaction of 2-hydroxy-3,4,5,6-tetramethylbenzonitrile with nitrogen dioxide, can lead to various products depending on the substituents and reaction conditions . This suggests that 2,6-Dimethylbenzonitrile could also undergo reactions with electrophiles like nitrogen dioxide, potentially yielding nitro-substituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethylbenzonitrile can be inferred from related compounds. For instance, the crystal structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile shows that hydrogen bonding can play a significant role in the solid-state structure . Additionally, the synthesis and study of new 6,6-dimethyl-2-oxo-4-{2-[5-organylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles provide insights into the impact of different substituents on cytotoxicity and enzyme inhibition, which could be relevant for the biological activity of 2,6-Dimethylbenzonitrile .

Scientific Research Applications

Phototransposition and Photoaddition Reactions

  • Phototransposition in Acetonitrile : Research has shown that dimethylbenzonitriles, including 2,6-dimethylbenzonitrile, undergo phototransposition reactions in acetonitrile. These reactions involve the conversion of one isomer to another within the same triad of isomers. 2,6-Dimethylbenzonitrile is part of the first triad, showing specific photochemical reactivity patterns under these conditions (Howell, Pincock, & Stefanova, 2000).

Thermochemistry Studies

  • Benchmark Thermochemistry : A study on the gas-phase enthalpies of formation for various methylbenzonitriles, including 2,6-dimethylbenzonitrile, used experimental and theoretical methods. This research contributes to understanding the thermochemical properties of methyl and cyano substituted benzenes (Zaitseva et al., 2015).

Chemical Reduction and Bonding

  • Reduction via Osmium-Azavinylidene Intermediates : In a study exploring the reduction of benzonitriles, 2,6-dimethylbenzonitrile demonstrated unique behavior in the formation of certain osmium compounds. This study provides insights into the chemical bonding and reactivity of these compounds (Babón et al., 2019).

Polymerization and Catalysis

  • Oxidative Polymerization : Research on the copper-catalyzed oxidative polymerization of 2,6-dimethylphenol, a related compound to 2,6-dimethylbenzonitrile, has been conducted. It offers insights into the catalytic processes and mechanisms involved in creating high-performance plastics (Guieu et al., 2004).

Surface Chemistry

  • Grafting on Metallic Substrates : A study on the reduction of 2,6-dimethyl benzenediazonium in acetonitrile led to the formation of strongly bonded organic films with amino groups on various surfaces, demonstrating the potential of 2,6-dimethylbenzonitrile in surface chemistry applications (Berisha et al., 2010).

Steric Effects in Reactions

  • Steric Effects on Surfaces : Another study investigated the steric effects in the reaction of aryl radicals, including those derived from 2,6-dimethylbenzonitrile, on surfaces. This research is significant for understanding the influence of steric hindrance on chemical reactions at surfaces (Combellas et al., 2009).

Future Directions

I couldn’t find specific information on the future directions of 2,6-Dimethylbenzonitrile from the web search results. However, as with any chemical compound, future research could focus on exploring its potential applications in various fields such as medicine, materials science, and more.


properties

IUPAC Name

2,6-dimethylbenzonitrile
Source PubChem
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InChI

InChI=1S/C9H9N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSACPWSIIRFHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215957
Record name 2,6-Dimethylbenzonitrile
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,6-Dimethylbenzonitrile

CAS RN

6575-13-9
Record name 2,6-Dimethylbenzonitrile
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Record name 2,6-Dimethylbenzonitrile
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Record name 2,6-Dimethylbenzonitrile
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Record name 2,6-dimethylbenzonitrile
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Record name 2,6-DIMETHYLBENZONITRILE
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Synthesis routes and methods

Procedure details

The preparation of 2,6-dimethyl DL-phenylalanines is disclosed by R. R. Herr, T. Enkoji & J. P. Dailey, J. Amer. Chem. Soc., 79, 4229(1957). The method involves the conversion of 2,6-dimethyl aniline into its diazonium salt, followed by treatment with potassium cyanide and cuprous cyanide to produce 2,6-dimethylbenzonitrile. The benzonitrile is reduced with lithium aluminum hydride to provide 2,6-dimethylbenzylamine, which is reacted with excess methyl iodide producing 2,6dimethylbenzyltrimethylammonium iodide. The trimethylammonium group is displaced with diethyl-2acetamidomalonate to form the amido diester, which is subsequently acidolysed to form the racemic mixture of 2,6-dimethylphenylalanine.
[Compound]
Name
2,6-dimethyl DL-phenylalanines
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0 (± 1) mol
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reactant
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[Compound]
Name
diazonium salt
Quantity
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reactant
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[Compound]
Name
cuprous cyanide
Quantity
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Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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